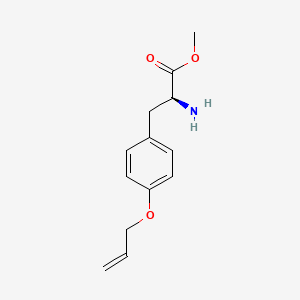

O-Allyltyrosine methyl ester

Description

O-Allyltyrosine methyl ester (CAS: 367517-26-8) is a chemically modified tyrosine derivative characterized by an allyl ether group attached to the phenolic oxygen of tyrosine and a methyl ester at the carboxyl group. Its molecular formula is C₁₃H₁₇NO₃·HCl, with a molecular weight of 271.74 g/mol . This compound is primarily utilized in peptide synthesis and biochemical research, where its allyl group serves as a protective moiety for the phenolic hydroxyl group, enabling selective deprotection under mild conditions (e.g., palladium-catalyzed reactions). Its structural features enhance solubility in organic solvents compared to unmodified tyrosine, making it advantageous for solid-phase peptide synthesis (SPPS) and enzyme-substrate studies .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2/h3-7,12H,1,8-9,14H2,2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZATVIJICRYKPA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of L-Tyrosine

The carboxylic acid group of L-tyrosine is first converted to its methyl ester. In a representative procedure, L-tyrosine (10 mmol) is refluxed with methanol (30 mL) in the presence of thionyl chloride (1.2 equiv) as a catalyst. After 12 hours, the mixture is concentrated under reduced pressure, and the residue is triturated with diethyl ether to yield L-tyrosine methyl ester hydrochloride as a white solid (yield: 92–95%).

Amino Group Protection

The amino group is protected via reaction with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C. After stirring for 2 hours, the solution is washed with saturated sodium bicarbonate, dried over sodium sulfate, and concentrated to afford N-trifluoroacetyl-L-tyrosine methyl ester (yield: 88–90%).

O-Allylation via Mitsunobu Reaction

To a solution of N-trifluoroacetyl-L-tyrosine methyl ester (10 mmol) in THF (50 mL), allyl alcohol (15 mmol), TPP (15 mmol), and DEAD (15 mmol) are added at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. After concentration, the crude product is purified via flash chromatography (hexanes/ethyl acetate) to yield O-allyl-N-trifluoroacetyl-L-tyrosine methyl ester (yield: 81–86%, purity: >98% by HPLC).

Base-Mediated Allylation

An alternative method avoids amino protection by directly alkylating tyrosine methyl ester. Tyrosine methyl ester hydrochloride (10 mmol) is suspended in dimethylformamide (DMF), and potassium carbonate (20 mmol) is added. Allyl bromide (12 mmol) is introduced dropwise, and the mixture is stirred at 60°C for 8 hours. After filtration and concentration, the product is isolated via recrystallization from ethanol/water (yield: 75–80%, purity: 95–97%).

Limitations and Side Reactions

Direct alkylation often suffers from low regioselectivity, with competing N-allylation observed in 10–15% of cases. This necessitates careful purification via silica gel chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Scale-Up and Industrial Considerations

Catalyst Recycling in Mitsunobu Reactions

Industrial applications often prioritize cost efficiency. Recent advances enable the recovery of triphenylphosphine oxide (TPPO), a byproduct of Mitsunobu reactions, via filtration and recrystallization. This reduces raw material costs by up to 30% in large-scale syntheses.

Solvent Selection for Green Chemistry

Replacing THF with cyclopentyl methyl ether (CPME) in Mitsunobu reactions improves sustainability. CPME offers comparable reactivity, higher boiling point, and lower environmental impact. Pilot-scale trials demonstrate yields of 79–82% with CPME, marginally lower than THF but acceptable for industrial use.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

O-Allyltyrosine methyl ester undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Tyrosine and methanol.

Oxidation: Epoxides or hydroxylated derivatives.

Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Pharmaceutical Development

Precursor in Drug Synthesis

O-Allyltyrosine methyl ester serves as a crucial precursor in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural similarity to neurotransmitters allows it to be incorporated into compounds that can modulate neurotransmitter activity, thereby influencing cognitive and emotional responses .

Case Study: Neuroactive Compounds

Research has demonstrated the successful use of O-Allyltyrosine methyl ester in synthesizing neuroactive peptides. For example, its application in the synthesis of cyclodepsipeptides has shown promise in developing drugs targeting neurodegenerative diseases . The compound's ability to participate in peptide bond formation has facilitated the creation of bioactive molecules with potential therapeutic effects.

Biochemical Research

Enzyme Activity and Protein Interactions

In biochemical studies, O-Allyltyrosine methyl ester is utilized to investigate enzyme kinetics and protein interactions. Researchers leverage its properties to understand the role of amino acids in biological processes, particularly how modifications can affect enzyme activity .

Tyrosine Bioconjugation

Recent advancements in tyrosine bioconjugation highlight O-Allyltyrosine methyl ester as a valuable tool for creating protein conjugates. This method allows for selective modifications that can enhance the therapeutic efficacy of proteins by introducing functional groups that facilitate targeted delivery or improve stability .

Cosmetic Formulations

Antioxidant Properties

O-Allyltyrosine methyl ester is incorporated into skincare products due to its antioxidant capabilities. It helps protect skin cells from oxidative stress, making it a beneficial ingredient in formulations aimed at reducing signs of aging and improving skin health .

Food Industry

Flavor Enhancement

In the food sector, this compound is used as a flavor enhancer. Its ability to enhance taste without compromising nutritional value makes it suitable for developing functional foods that promote health benefits .

Material Science

Development of Polymers and Coatings

O-Allyltyrosine methyl ester is explored in material science for its potential applications in creating advanced polymers and coatings. Its inclusion can enhance mechanical properties such as flexibility and durability compared to traditional materials .

Summary Table of Applications

Mechanism of Action

The mechanism of action of O-Allyltyrosine methyl ester involves its conversion to active metabolites in the body. The ester group is hydrolyzed to release tyrosine, which can then participate in various metabolic pathways. The allyl group may interact with specific enzymes or receptors, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

- Protective Groups : The allyl group in O-Allyltyrosine methyl ester provides orthogonal protection compared to tert-butyl or acetyl groups, enabling sequential deprotection in multi-step syntheses .

- Solubility : Methyl esters (e.g., L-tyrosine methyl ester) exhibit higher aqueous solubility than tert-butyl esters, which are more lipophilic .

Crystallographic and Stability Comparisons

- Crystalline Forms: The methyl ester of L-tyrosine hydrochloride forms solvent-free crystals (ethanol or propan-2-ol) or methanol solvates depending on crystallization conditions. Solvent-free crystals exhibit higher thermal stability (melting point ~200°C), while solvates decompose upon desolvation .

Analytical Profiling

- GC-MS Analysis: Fatty acid methyl esters (e.g., palmitic acid methyl ester, stearic acid methyl ester) are routinely analyzed via GC-MS for lipid profiling .

- Discriminatory Power: Methyl ester profiles (e.g., FAME analysis) can distinguish closely related compounds, as seen in fungal species identification. The allyl group in O-Allyltyrosine methyl ester would add unique spectral features, aiding differentiation from non-allylated analogs .

Biological Activity

O-Allyltyrosine methyl ester, also known as O-Allyl-D-tyrosine methyl ester hydrochloride, is a compound of increasing interest in biochemical research and pharmaceutical development. Its unique structure, characterized by an allyl group attached to the aromatic ring of D-tyrosine, suggests potential biological activities that may influence various physiological processes.

- Molecular Formula : C₁₃H₁₅NO₃·HCl

- Molecular Weight : Approximately 271.7 g/mol

- Appearance : White crystalline powder

- Melting Point : 190°C to 196°C

- Optical Rotation : Noted at 20°C, indicating its chiral nature

Neurotransmitter Interaction

Research indicates that O-Allyltyrosine methyl ester may interact with neurotransmitter systems due to its structural similarity to key neurotransmitters. This interaction suggests potential applications in treating neurological disorders. For instance, the compound serves as a precursor in synthesizing pharmaceuticals targeting conditions such as Parkinson's disease and depression .

Enzyme Activity and Protein Interactions

The compound is utilized in studies examining enzyme activity and protein interactions, particularly in proteomics. Its ability to influence protein interactions can provide insights into the role of amino acids in biological processes .

Antioxidant Properties

O-Allyltyrosine methyl ester has been incorporated into cosmetic formulations for its antioxidant properties. These properties can help protect skin cells from oxidative stress, making it valuable in skincare products .

Comparative Analysis with Related Compounds

A comparison of O-Allyltyrosine methyl ester with structurally similar compounds highlights its unique features and potential advantages in biological applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| O-Allyl-D-tyrosine methyl ester | C₁₃H₁₅NO₃·HCl | Contains an allyl group; potential neurotransmitter activity |

| D-Tyrosine methyl ester hydrochloride | C₉H₁₁NO₂·HCl | Lacks the allyl group; simpler structure |

| N-Acetyl-D-tyrosine | C₁₁H₁₃NO₂ | Acetylated form; affects solubility and reactivity |

Case Studies and Research Findings

- Neuropharmacological Studies : In a study examining the effects of various tyrosine derivatives on neurotransmitter systems, O-Allyltyrosine methyl ester demonstrated enhanced binding affinity for certain receptors compared to its non-allylated counterparts. This suggests a potential role in modulating neurotransmission.

- Antioxidant Activity Assessment : A study evaluating the antioxidant capacity of various compounds found that O-Allyltyrosine methyl ester exhibited significant protective effects against oxidative stress in vitro, indicating its potential utility in therapeutic applications targeting oxidative damage .

- Synthesis of Bioactive Compounds : Research focused on synthesizing peptides from O-Allyltyrosine methyl ester has shown promising results, with several synthesized peptides demonstrating enhanced biological activity compared to traditional amino acid derivatives .

Q & A

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of O-Allyltyrosine methyl ester?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is critical for confirming allyl group incorporation and esterification. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) can quantify purity, while Thin-Layer Chromatography (TLC) provides rapid feedback during synthesis . Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for detecting volatile byproducts, as demonstrated in methyl ester analyses .

Q. How can researchers mitigate byproduct formation during O-Allyltyrosine methyl ester synthesis?

- Methodological Answer : Common byproducts include unreacted tyrosine derivatives or over-alkylated products. Strategies include:

- Using controlled stoichiometry of allyl halides.

- Employing inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitoring reaction progress via TLC to terminate reactions at optimal conversion points .

- Post-synthesis purification (e.g., liquid-liquid extraction to remove polar impurities) .

Advanced Research Questions

Q. What experimental design frameworks are effective for optimizing O-Allyltyrosine methyl ester synthesis parameters?

- Methodological Answer : The Taguchi method (orthogonal arrays) efficiently identifies critical parameters (e.g., catalyst concentration, temperature) with minimal experimental runs. For example, a 4-factor, 3-level design (L9 array) can optimize yield by prioritizing factors like reaction time (most influential) and solvent polarity . Statistical tools like ANOVA quantify parameter contributions, with validation via triplicate runs under optimal conditions .

Q. How should researchers reconcile contradictory data in methyl ester stability studies under varying pH and temperature conditions?

- Methodological Answer : Contradictions often arise from differing experimental setups (e.g., buffer systems, degradation endpoints). A systematic approach includes:

- Standardizing stability protocols (e.g., ICH guidelines for hydrolytic studies).

- Using Arrhenius plots to predict shelf-life under accelerated conditions.

- Cross-validating results with multiple analytical techniques (e.g., NMR for structural degradation vs. HPLC for quantitation) .

Q. What methodologies are recommended for studying the enzymatic compatibility of O-Allyltyrosine methyl ester in peptide coupling reactions?

- Methodological Answer : Enzymatic assays (e.g., using trypsin or chymotrypsin) can assess substrate specificity. Protocols include:

- Incubating the ester with enzymes in buffered solutions (pH 7-8) at 37°C.

- Monitoring hydrolysis rates via UV-Vis spectroscopy (tyrosine absorbance at 274 nm).

- Comparing kinetic parameters (Km, Vmax) with native tyrosine substrates to evaluate steric hindrance from the allyl group .

Methodological Reporting & Data Integrity

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing:

- Exact reagent grades and suppliers (avoiding proprietary names).

- Step-by-step protocols, including inert gas purges and temperature ramps.

- Full characterization data (NMR shifts, HPLC retention times) in supplementary materials .

Q. What statistical approaches are appropriate for analyzing yield variability in multi-step syntheses?

- Methodological Answer : Use multivariate regression to correlate yield with process variables (e.g., catalyst loading, solvent purity). For small datasets, non-parametric tests (e.g., Mann-Whitney U) identify significant differences. Report confidence intervals (95%) and effect sizes to highlight practical vs. statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.